molecular formula C9H11BrO2 B13171035 (1R)-2-bromo-1-(3-methoxyphenyl)ethanol

(1R)-2-bromo-1-(3-methoxyphenyl)ethanol

Cat. No.: B13171035
M. Wt: 231.09 g/mol
InChI Key: MHSXJMCQZFZDPK-VIFPVBQESA-N
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Description

(1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the bromination of 1-(3-methoxyphenyl)ethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol serves as a versatile intermediate for the preparation of various complex molecules

Biology

The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating the mechanisms of enzymatic transformations. Its structural features make it suitable for probing the active sites of enzymes and understanding their specificity.

Medicine

In medicinal chemistry, (1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is explored for its potential as a building block for the synthesis of bioactive molecules. It may be used in the development of new drugs targeting specific biological pathways.

Industry

The compound finds applications in the production of fine chemicals and as an intermediate in the manufacture of specialty chemicals. Its unique reactivity profile makes it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s electronic structure and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-bromo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure with the methoxy group at the para position.

    (1R)-2-bromo-1-(3-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.

    (1R)-2-chloro-1-(3-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

(1R)-2-bromo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a good leaving group in substitution reactions, while the methoxy group can participate in electronic interactions that stabilize reaction intermediates.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

(1R)-2-bromo-1-(3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1

InChI Key

MHSXJMCQZFZDPK-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CBr)O

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)O

Origin of Product

United States

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